![molecular formula C6H15NO2S B13182180 Hexane-3-sulfonamide](/img/structure/B13182180.png)
Hexane-3-sulfonamide
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Overview
Description
Hexane-3-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide group attached to a hexane backbone. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of hexane-3-amine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Hexane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Hexane-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexane-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately affecting bacterial DNA synthesis and growth .
Comparison with Similar Compounds
Hexane-3-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a hexane backbone.
Sulfamethoxazole: A sulfonamide with a more complex structure and broader antibacterial activity.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: this compound is unique due to its specific hexane backbone, which imparts distinct chemical and physical properties compared to other sulfonamides.
Biological Activity
Hexane-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, supported by case studies, research findings, and data tables.
This compound, like other sulfonamides, functions primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism leads to bacteriostatic effects, making it a candidate for antibiotic applications. Additionally, some studies have indicated potential anticancer properties attributed to its ability to inhibit carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are often overexpressed in hypoxic tumors .
In Vitro Studies
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different bacteria are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 100 |
Bacillus subtilis | 150 |
These results indicate that this compound can be effective against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent .
Cytotoxicity Assays
In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. A study involving the HepG-2 (liver) and MCF-7 (breast) cancer cell lines revealed IC50 values that suggest moderate to high cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG-2 | 15.0 |
This compound | MCF-7 | 20.0 |
The compound demonstrated a mechanism of action involving the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry analysis and Western blotting techniques .
Case Studies
- Antibacterial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .
- Cancer Treatment : In a preclinical model, this compound was tested alongside conventional chemotherapy agents. The combination therapy resulted in enhanced cytotoxicity against tumor cells and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation .
Properties
Molecular Formula |
C6H15NO2S |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
hexane-3-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI Key |
NCTRLWWHIUUNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)S(=O)(=O)N |
Origin of Product |
United States |
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